Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester
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Overview
Description
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that combines the properties of acetic acid, phosphonic acid, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester typically involves the reaction of 2-(trimethylsilyl)ethanol with dimethoxyphosphinyl acetic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in this synthesis include trimethylsilyl chloride and a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-(trimethylsilyl)ethanol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Reagents such as halides or alkoxides can be used to replace the silyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Major Products Formed
Hydrolysis: Acetic acid and 2-(trimethylsilyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Scientific Research Applications
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions . The silyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl (dimethoxyphosphoryl)acetate: Similar structure but with a methyl group instead of the 2-(trimethylsilyl)ethyl group.
Ethyl (dimethoxyphosphoryl)acetate: Similar structure but with an ethyl group instead of the 2-(trimethylsilyl)ethyl group.
Uniqueness
Acetic acid, (dimethoxyphosphinyl)-, 2-(trimethylsilyl)ethyl ester is unique due to the presence of the 2-(trimethylsilyl)ethyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where controlled reactivity and stability are required .
Properties
CAS No. |
89121-12-0 |
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Molecular Formula |
C9H21O5PSi |
Molecular Weight |
268.32 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C9H21O5PSi/c1-12-15(11,13-2)8-9(10)14-6-7-16(3,4)5/h6-8H2,1-5H3 |
InChI Key |
KXZREPAZJICZRQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)OCC[Si](C)(C)C)OC |
Origin of Product |
United States |
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